
2-(Pyridin-2-yldisulfanyl)ethanamine
Vue d'ensemble
Description
2-(Pyridin-2-yldisulfanyl)ethanamine, also known as 2-PES, is a chemical compound with a variety of applications in the scientific research field. It is an organosulfur compound that is used in organic synthesis and has a wide range of potential uses in the laboratory. This compound is a derivative of pyridine, a heterocyclic aromatic organic compound, and is a type of amine. It is a colorless, volatile liquid that is soluble in many organic solvents.
Applications De Recherche Scientifique
DNA Binding and Cytotoxicity Studies : Copper(II) complexes of tridentate ligands, including a variant of 2-(Pyridin-2-yldisulfanyl)ethanamine, have been synthesized and characterized. These complexes demonstrate significant DNA binding propensity and minor structural changes in calf thymus DNA. They exhibit low toxicity for different cancer cell lines, suggesting potential applications in cancer research and therapy (Kumar et al., 2012).
Corrosion Inhibition Properties : Cadmium(II) Schiff base complexes, including derivatives of this compound, have shown significant corrosion inhibition properties on mild steel. This suggests their potential use in materials science and corrosion engineering (Das et al., 2017).
Catalysis in Chemical Reactions : Palladium(II) complexes of (pyridyl)imine ligands, closely related to this compound, have been used as catalysts for methoxycarbonylation of olefins. This highlights their application in catalysis and industrial chemistry (Zulu et al., 2020).
Catalytic Activities in Ethylene Oligomerization : Nickel(II) complexes involving derivatives of this compound have been active in ethylene oligomerization, forming mostly ethylene dimers. This application is significant in polymer chemistry and industrial processes (Nyamato et al., 2016).
Bioactive Compounds and DNA Binding/Cleavage Activity : Copper(II) complexes with this compound derivatives have shown bioactivity, including DNA binding and cleavage activities. They also demonstrated cytotoxic activities against human breast adenocarcinoma cells, indicating potential in medicinal chemistry and drug development (Mustafa et al., 2015).
Applications in Asymmetric Transfer Hydrogenation : Chiral (pyridyl)imine nickel(II) complexes, related to this compound, were synthesized and displayed moderate catalytic activities in asymmetric transfer hydrogenation of ketones. This suggests their use in asymmetric synthesis and pharmaceutical applications (Kumah et al., 2019).
Electrochemical Sensing : An electrochemical sensor using 1-phenyl-N-(pyridin-2-ylmethyl)ethanamine, a derivative of this compound, has been developed for the trace level detection of mercury and cadmium. This highlights its potential application in environmental monitoring and public health (Shah et al., 2017).
Orientations Futures
Propriétés
IUPAC Name |
2-(pyridin-2-yldisulfanyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2S2/c8-4-6-10-11-7-3-1-2-5-9-7/h1-3,5H,4,6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGGFHAVVTPGHRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SSCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60232441 | |
| Record name | Pyridyldithioethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60232441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83578-21-6 | |
| Record name | Pyridyldithioethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083578216 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridyldithioethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60232441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
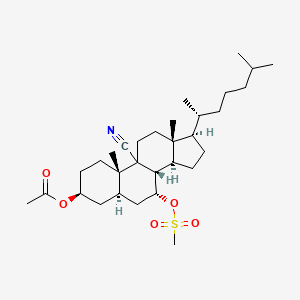
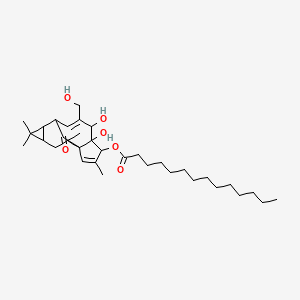

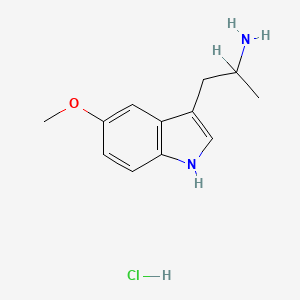
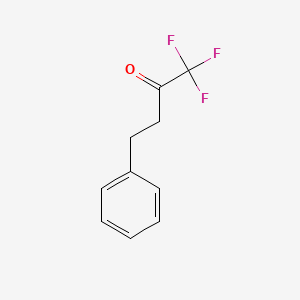

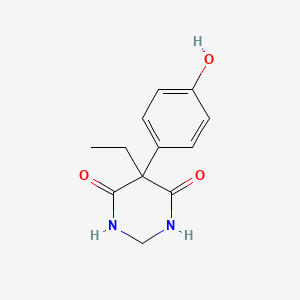
![1,7,9,11-Tetrahydroxy-3-methyl-5,6-dihydrobenzo[a]tetracene-8,13-dione](/img/structure/B1201248.png)

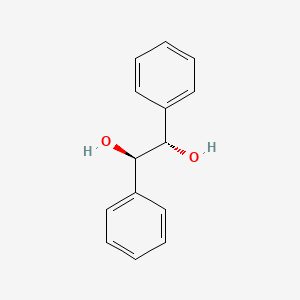

![1-(2-Chloroethyl)-3-[3-hydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]-1-nitrosourea](/img/structure/B1201255.png)

![2-(4-Methoxyphenyl)-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B1201257.png)
